molecular formula C6H8F2O B13487719 3-(2,2-Difluoroethyl)cyclobutan-1-one

3-(2,2-Difluoroethyl)cyclobutan-1-one

Cat. No.: B13487719
M. Wt: 134.12 g/mol
InChI Key: QGTYNWVOZGPALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-Difluoroethyl)cyclobutan-1-one is a cyclic ketone compound with the molecular formula C6H8F2O and a molecular weight of 134.12 g/mol This compound is characterized by the presence of a cyclobutanone ring substituted with a 2,2-difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with a difluoroethylating agent under controlled conditions. One common method involves the use of difluoroethyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as distillation or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethyl)cyclobutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted cyclobutanones with various functional groups.

Scientific Research Applications

3-(2,2-Difluoroethyl)cyclobutan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: The parent compound without the difluoroethyl group.

    2,2-Difluoroethylcyclopropane: A smaller ring analog with similar substituents.

    2,2-Difluoroethylcyclopentane: A larger ring analog with similar substituents.

Uniqueness

3-(2,2-Difluoroethyl)cyclobutan-1-one is unique due to the presence of both the cyclobutanone ring and the difluoroethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H8F2O

Molecular Weight

134.12 g/mol

IUPAC Name

3-(2,2-difluoroethyl)cyclobutan-1-one

InChI

InChI=1S/C6H8F2O/c7-6(8)3-4-1-5(9)2-4/h4,6H,1-3H2

InChI Key

QGTYNWVOZGPALO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)CC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.